Cas no 79996-99-9 (1-Bromo-4-(bromomethyl)naphthalene)

1-Bromo-4-(bromomethyl)naphthalene structure
79996-99-9 structure
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9
C11H8Br2
299.989221572876
MFCD07363811
557054
12749147

1-Bromo-4-(bromomethyl)naphthalene Properties

Names and Identifiers

    • 1-Bromo-4-(bromomethyl)naphthalene
    • Naphthalene,1-bromo-4-(bromomethyl)-
    • Naphthalene, 1-bromo-4-(bromomethyl)-
    • 1-bromo-4-bromomethyl-naphthalene
    • FHXASJKBBLIBAQ-UHFFFAOYSA-N
    • 1-bromo-4-bromomethyl naphthaline
    • 4-bromo-1-(bromomethyl)naphthalene
    • STL182765
    • AB30817
    • BC269556
    • BC005075
    • ST2403377
    • V7814
    • 1-Bromo-4-(bromomethyl)naphthalene (ACI)
    • 1-(Bromomethyl)-4-bromonaphthalene
    • 1-Bromo-4-bromomethylnaphthalene
    • SCHEMBL1229310
    • SY033074
    • MFCD07363811
    • 79996-99-9
    • AKOS015835602
    • AS-18055
    • C76559
    • A864770
    • DTXSID80508837
    • 1-BROMO-4-(BROMOMETHYL)NAPHTHALENE
    • +Expand
    • MFCD07363811
    • FHXASJKBBLIBAQ-UHFFFAOYSA-N
    • 1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
    • BrC1C2C(=CC=CC=2)C(CBr)=CC=1

Computed Properties

  • 297.89900
  • 0
  • 0
  • 1
  • 297.89928g/mol
  • 13
  • 170
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.4
  • 0

Experimental Properties

  • 4.49720
  • 0.00000
  • 102-105 ºC (hexane )
  • Insuluble (1.3E-3 g/L) (25 ºC),
  • 1.772±0.06 g/cm3 (20 ºC 760 Torr),

1-Bromo-4-(bromomethyl)naphthalene Security Information

1-Bromo-4-(bromomethyl)naphthalene Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-4-(bromomethyl)naphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00336F-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
250mg
$17.00 2024-04-21
A2B Chem LLC
AB43287-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
250mg
$16.00 2024-04-19
Aaron
AR0033ER-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
250mg
$19.00
abcr
AB272235-1 g
1-Bromo-4-(bromomethyl)naphthalene, 98%; .
79996-99-9 98%
1g
€104.90 2023-04-26
Alichem
A219000268-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 98%
250mg
$652.80 2023-09-01
Ambeed
A284418-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
250mg
$18.00
Chemenu
CM139993-5g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
5g
$224 2021-08-05
Crysdot LLC
CD12030075-10g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 97%
10g
$296
eNovation Chemicals LLC
Y0986713-25g
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 95%
25g
$420 2022-09-07
Fluorochem
218738-250mg
1-Bromo-4-(bromomethyl)naphthalene
79996-99-9 95%
250mg
£14.00 2022-03-01

1-Bromo-4-(bromomethyl)naphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
Reference
An efficient and enantioselective synthesis of suitably protected β-[1-(4-malonyl)naphthyl]-L-alanine and β-[1-(4-malonylmethyl)naphthyl]-L-alanine: novel fluorescent and non-hydrolysable phosphotyrosine mimetics
Chen, Huixiong; Luzy, Jean-Philippe; Gresh, Nohad; Garbay, Christiane, European Journal of Organic Chemistry, 2006, (10), 2329-2335

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Reference
Pd-catalyzed amination for the synthesis of macropolycycles comprising cyclen, cyclam and naphthalene moieties
Averin, A. D.; Shukhaev, A. V.; Vovk, A. I.; Kukhar, V. P.; Denat, F.; et al, Makrogeterotsikly, 2014, 7(2), 174-180

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  rt
1.2 Reagents: Water
Reference
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Reference
Enantioselective Approach to Both Enantiomers of Helical Bisquinones
Carreno, M. Carmen; Hernandez-Sanchez, Raquel; Mahugo, Jesus; Urbano, Antonio, Journal of Organic Chemistry, 1999, 64(4), 1387-1390

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus tribromide
Reference
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  24 h, reflux
Reference
Photochromism of a radical diffusion-inhibited hexaarylbiimidazole derivative with intense coloration and fast decoloration performance
Fujita, Kana; Hatano, Sayaka; Kato, Daisuke; Abe, Jiro, Organic Letters, 2008, 10(14), 3105-3108

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Hexane ;  36 h, reflux
Reference
Discovery of a flexible triazolylbutanoic acid as a highly potent uric acid transporter 1 (URAT1) inhibitor
Tian, He; Liu, Wei; Zhou, Zhixing; Shang, Qian; Liu, Yuqiang; et al, Molecules, 2016, 21(11), 1543/1-1543/31

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  12 h, reflux
Reference
Synthesis and Biological Activities Assessment of 4-, 6-, and 9-Phenylphenalenone Derivatives
Song, Xun; Ku, Chuen-Fai; Si, Tong-Xu; Jaiswal, Yogini S.; Williams, Leonard L.; et al, ChemistrySelect, 2022, 7(47),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 h, reflux
Reference
A new 2D Cu-MOF constructed from carboxylate ligands containing C-H···π interactions as a recyclable responsive luminescent sensor for VOCs
Liu, Chengxin; Cui, Jin; Wang, Yufang; Zhang, Mingjie, Dalton Transactions, 2021, 50(12), 4124-4128

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
Reference
Applications of the DIB-BBr3 Protocol in Bromination Reactions
Pan, Liangkun; Lee, Ka-Mei; Chan, Yung-Yin; Ke, Zhihai ; Yeung, Ying-Yeung, Organic Letters, 2023, 25(1), 53-57

1-Bromo-4-(bromomethyl)naphthalene Raw materials

1-Bromo-4-(bromomethyl)naphthalene Preparation Products

1-Bromo-4-(bromomethyl)naphthalene Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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(CAS:79996-99-9)
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15221998634
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:79996-99-9)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:79996-99-9)
TANG SI LEI
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